molecular formula C10H13ClN2 B1436181 TRYPTAMINE-alpha,alpha-D2 HCL CAS No. 362049-49-8

TRYPTAMINE-alpha,alpha-D2 HCL

Cat. No. B1436181
M. Wt: 198.69 g/mol
InChI Key: KDFBGNBTTMPNIG-GZEMNZGQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TRYPTAMINE-alpha,alpha-D2 HCL, also known as 3,4-dihydroxy-N-methyl-L-tryptamine hydrochloride, is a synthetic derivative of the naturally occurring tryptamine alkaloid. It is a white, crystalline solid with a molecular weight of 239.7 g/mol and a melting point of 145-147°C. Tryptamine-alpha,alpha-D2 HCL is used in scientific research to study the effects of serotonin and its role in various physiological and biochemical processes.

Scientific Research Applications

General Insights on Tryptamines

Tryptamines, including "TRYPTAMINE-alpha,alpha-D2 HCL", fall into a category of compounds with structural similarity to the naturally occurring neurotransmitter serotonin (5-hydroxytryptamine). They are known for their role in various biological processes and have been studied for their psychoactive effects, among other properties. Here's a summary based on the broader literature on tryptamines:

  • Psychoactive Properties and Pharmacology : Tryptamines are studied for their psychoactive effects, including their potential therapeutic applications in treating mental health disorders such as depression and anxiety. They act primarily as agonists at serotonin receptors, which play a key role in mood regulation and perception (Corkery et al., 2012).

  • Toxicology and Safety : The safety profile, including toxicity and potential risks associated with tryptamine use, is an area of ongoing research. Understanding these aspects is crucial for evaluating the therapeutic potential and risks of tryptamines in clinical settings (Malaca et al., 2020).

  • Analytical and Forensic Analysis : Development of analytical methods for detecting and quantifying tryptamines in biological samples is essential for both research purposes and forensic analysis. This includes understanding their metabolic pathways, which can aid in the development of specific assays for drug monitoring and toxicological studies (Martins et al., 2010).

properties

IUPAC Name

1,1-dideuterio-2-(1H-indol-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2.ClH/c11-6-5-8-7-12-10-4-2-1-3-9(8)10;/h1-4,7,12H,5-6,11H2;1H/i6D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFBGNBTTMPNIG-GZEMNZGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CC1=CNC2=CC=CC=C21)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

TRYPTAMINE-alpha,alpha-D2 HCL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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